molecular formula C12H8N6O B12741928 4H-Pyrazolo(3,4-d)(1,2,4)triazolo(1,5-a)pyrimidin-4-one, 1,8-dihydro-8-phenyl- CAS No. 141300-27-8

4H-Pyrazolo(3,4-d)(1,2,4)triazolo(1,5-a)pyrimidin-4-one, 1,8-dihydro-8-phenyl-

Cat. No.: B12741928
CAS No.: 141300-27-8
M. Wt: 252.23 g/mol
InChI Key: ORYOEOFSALXTAH-UHFFFAOYSA-N
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Description

4H-Pyrazolo(3,4-d)(1,2,4)triazolo(1,5-a)pyrimidin-4-one, 1,8-dihydro-8-phenyl- is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its unique structural framework, which combines pyrazole, triazole, and pyrimidine rings. The fusion of these rings results in a molecule with potential biological activities, making it a valuable target for drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-Pyrazolo(3,4-d)(1,2,4)triazolo(1,5-a)pyrimidin-4-one, 1,8-dihydro-8-phenyl- typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-1,2,4-triazole with an appropriate aldehyde or ketone, followed by cyclization with a suitable reagent such as phosphorus oxychloride or polyphosphoric acid . The reaction conditions often require elevated temperatures and an inert atmosphere to ensure the successful formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4H-Pyrazolo(3,4-d)(1,2,4)triazolo(1,5-a)pyrimidin-4-one, 1,8-dihydro-8-phenyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Various nucleophiles such as amines, thiols, or halides; reactions may require catalysts or specific solvents to proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in a variety of substituted products with different functional groups.

Scientific Research Applications

4H-Pyrazolo(3,4-d)(1,2,4)triazolo(1,5-a)pyrimidin-4-one, 1,8-dihydro-8-phenyl- has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting specific enzymes involved in various biological processes.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases. Its ability to inhibit certain enzymes makes it a candidate for drug development.

    Industry: In the industrial sector, the compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4H-Pyrazolo(3,4-d)(1,2,4)triazolo(1,5-a)pyrimidin-4-one, 1,8-dihydro-8-phenyl- involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to the disruption of critical biological pathways, resulting in therapeutic effects. Molecular docking studies have shown that the compound forms hydrogen bonds and hydrophobic interactions with key residues in the enzyme’s active site .

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo(3,4-d)pyrimidine: Shares the pyrazolo and pyrimidine rings but lacks the triazole ring.

    Pyrazolo(4,3-e)(1,2,4)triazolo(1,5-c)pyrimidine: Similar structure with different ring fusion pattern.

    1,2,4-Triazolo(1,5-a)pyrimidine: Contains the triazole and pyrimidine rings but lacks the pyrazole ring.

Uniqueness

4H-Pyrazolo(3,4-d)(1,2,4)triazolo(1,5-a)pyrimidin-4-one, 1,8-dihydro-8-phenyl- is unique due to its combination of three different heterocyclic rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to inhibit specific enzymes and its potential therapeutic applications set it apart from other similar compounds .

Properties

CAS No.

141300-27-8

Molecular Formula

C12H8N6O

Molecular Weight

252.23 g/mol

IUPAC Name

10-phenyl-1,5,6,8,10,12-hexazatricyclo[7.3.0.03,7]dodeca-3(7),4,8,11-tetraen-2-one

InChI

InChI=1S/C12H8N6O/c19-11-9-6-13-16-10(9)15-12-17(7-14-18(11)12)8-4-2-1-3-5-8/h1-7H,(H,13,16)

InChI Key

ORYOEOFSALXTAH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C=NN3C2=NC4=C(C3=O)C=NN4

Origin of Product

United States

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